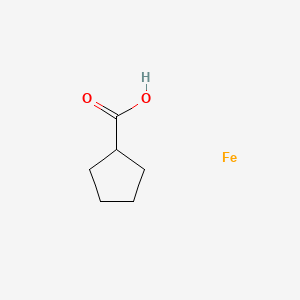

Cyclopentanecarboxylic acid;iron

Description

Properties

Molecular Formula |

C6H10FeO2 |

|---|---|

Molecular Weight |

169.99 g/mol |

IUPAC Name |

cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/C6H10O2.Fe/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8); |

InChI Key |

FWNPBWWNSVJFOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Diethyl Malonate Approach

The synthesis of cyclopentanecarboxylic acid, a crucial precursor for its iron complex, traditionally employs diethyl malonate as a starting material. This approach typically involves:

- Reaction of diethyl malonate with sodium alkoxide to form a nucleophilic intermediate

- Cyclization reaction with 1,4-dibromobutane to form the cyclopentane ring structure

- Hydrolysis under basic conditions followed by acidification

This method has been optimized to address traditional challenges including high production costs and environmental concerns. The refined process demonstrates increased reaction rates and shortened reaction times compared to earlier iterations.

Diazoketone Ring Contraction Method

An alternative classical preparation involves ring contraction of a six-membered diazoketone to form the five-membered cyclopentanecarboxylic acid structure:

R₁R₂-C=C-C(=O)-CHN₂ → R₁R₂-C-C-COOH

| | \ /

R₃ R₄ C

/ \

This approach, documented in patent literature, has proven particularly effective for preparing substituted cyclopentanecarboxylic acids with various R-groups. The reaction proceeds through a ketene intermediate followed by trapping with water to form the carboxylic acid.

Table 1: Comparison of Classical Synthetic Routes

| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Diethyl Malonate Approach | Diethyl malonate, 1,4-dibromobutane | Basic conditions (sodium ethoxide), followed by hydrolysis | 60-75% | Economical starting materials, scalable | Multiple steps, purification challenges |

| Diazoketone Ring Contraction | Substituted diazoketone derivatives | Varies by substrate (1-48 hours typical) | 55-85% | Direct pathway to cyclic structure | Hazardous diazoketone handling |

| Hydrazide Oxidation | Hydrazide derivatives | Oxidizing conditions, pH 5-11 | 50-70% | Avoids diazoketones | Requires oxidizing agents |

Perkin Synthesis Adaptation

A modified Perkin synthesis approach has proven particularly effective for preparing cyclopentanecarboxylic acid derivatives. This method involves:

- Combination of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate

- Cyclization of the tetraester intermediate

- Hydrolysis to produce the target cyclopentane carboxylic acid

After optimization of the crucial first and third reaction steps, this approach has achieved overall yields of up to 67% for trans-cyclopentane-1,2-dicarboxylic acid, a related compound that showcases the method's effectiveness.

Iron Complexation Strategies

Direct Complexation Methods

Once cyclopentanecarboxylic acid is synthesized, several approaches exist for complexation with iron:

Direct reaction with iron salts : The carboxylic acid can be deprotonated and reacted with iron(II) or iron(III) salts to form coordination complexes.

Template-directed synthesis : The synthesis of iron(IV) cage complexes demonstrates that iron can be incorporated during the assembly of complex structures. This approach involves iron(III) salts in alkaline aqueous media, with air oxidation producing stable iron(IV) complexes.

Table 2: Iron Complexation Methods for Carboxylic Acids

Iron Carbonyl Approaches

An alternative route involves the use of iron carbonyls, which can form cyclopentadienone iron complexes. These complexes were first reported by Reppe and Vetter in 1953 through the reaction of iron pentacarbonyl with acetylenes. This chemistry could be adapted to incorporate cyclopentanecarboxylic acid:

- Reaction of iron pentacarbonyl with appropriate acetylene derivatives

- Formation of cyclopentadienone iron tricarbonyl intermediates

- Further reaction to incorporate the carboxylic acid functionality

The resulting cyclopentadienone iron complexes demonstrate remarkable catalytic properties and stability, suggesting their potential as synthetic intermediates for cyclopentanecarboxylic acid;iron compounds.

Modern Catalytic Approaches

Iron-Catalyzed Transformations

Recent advances in iron catalysis have revolutionized the preparation of cyclopentane derivatives, including carboxylic acids. A particularly innovative approach involves iron-catalyzed decarboxylative C(sp³)−O bond-forming reactions:

- Reaction of carboxylic acids with iron photocatalyst and TEMPO derivatives

- Visible light irradiation under mild, base-free conditions

- Formation of functionalized products with high selectivity

This method operates under remarkably mild conditions, demonstrates broad functional group tolerance, and has been applied to structurally diverse carboxylic acids.

Iron-Catalyzed Carbene Formation

Another cutting-edge approach utilizes iron chloride to catalyze the formation of carbenes from commercial aldehydes:

R-CHO + Fe catalyst → [R-C:] + alkene → cyclopropane derivatives

These cyclopropane derivatives can potentially serve as precursors to cyclopentanecarboxylic acid through ring expansion strategies.

Table 3: Catalytic Methods Related to this compound Preparation

Transannular Functionalization Strategies

Recent developments in C–H functionalization have opened new pathways for modifying cycloalkane carboxylic acids directly. A notable example includes:

- Transannular γ-C–H arylation of cyclopentane carboxylic acids

- Use of quinuclidine-pyridone ligand systems to enable selective functionalization

- Application to substrates ranging from cyclopentane to cyclooctane rings

This approach is particularly valuable for creating functionalized cyclopentanecarboxylic acids that can subsequently be converted to iron complexes. The method has shown excellent regioselectivity, even with substrates containing multiple potential reaction sites.

Of specific relevance, α-tertiary cyclopentane carboxylic acids undergo transannular γ-arylation smoothly to produce target compounds in good yields. X-ray crystallographic analysis confirms that the aryl group is installed cis to the carboxylic acid directing group in these reactions.

Comparison of Synthetic Efficiency and Practicality

Table 4: Comprehensive Comparison of Preparation Methods

| Method | Starting Materials | Overall Steps | Typical Reaction Time | Reported Yield | Scale Potential | Environmental Considerations |

|---|---|---|---|---|---|---|

| Diethyl Malonate Approach | Diethyl malonate, 1,4-dibromobutane | 3-4 | 24-72 hours | 60-75% | Industrial | Moderate solvent waste |

| Diazoketone Ring Contraction | Diazoketone derivatives | 2-3 | 1-48 hours | 55-85% | Laboratory | Hazardous reagents |

| Perkin Synthesis Adaptation | Diethyl malonate, 1,3-dibromopropane | 3 | Not specified | Up to 67% | Laboratory to pilot | Moderate solvent waste |

| Iron Photocatalysis | Carboxylic acids | 1 | Not specified | Varies by substrate | Laboratory | Minimal waste, mild conditions |

| Transannular Functionalization | Cyclopentane carboxylic acids | 1-2 | Not specified | Good to excellent | Laboratory | Metal catalysts required |

Mechanistic Considerations

Understanding the mechanisms involved in these transformations is crucial for further optimization. For the diazoketone ring contraction method, the mechanism likely involves:

- Formation of a nitrogen-stabilized carbene intermediate

- Intramolecular rearrangement to form the contracted ring

- Ketene formation followed by hydrolysis to the carboxylic acid

For iron complex formation, the mechanism typically involves:

- Deprotonation of the carboxylic acid

- Coordination of the carboxylate to the iron center

- Potential further ligand exchange or redox processes

The stabilization of iron in various oxidation states (II, III, or IV) depends critically on the coordination environment and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to cyclopentanemethanol using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Palladium for hydrocarboxylation reactions.

Major Products

Oxidation: Produces cyclopentanone or other oxidized derivatives.

Reduction: Produces cyclopentanemethanol.

Substitution: Produces various substituted cyclopentane derivatives.

Scientific Research Applications

Catalysis

Cyclopentanecarboxylic acid;iron is utilized as a catalyst in several organic synthesis reactions. Its catalytic properties are particularly valuable in:

- Hydrogenation Reactions : It promotes the addition of hydrogen to unsaturated compounds.

- Polymerization Reactions : The compound aids in the formation of polymers through various mechanisms.

Bioinorganic Chemistry

In bioinorganic chemistry, this compound serves as a model compound for studying iron-containing enzymes. Its applications include:

- Enzyme Mechanisms : The compound helps elucidate the mechanisms of iron-dependent enzymes, providing insights into their biochemical pathways.

- Redox Activity : The iron(II) can be oxidized to iron(III), facilitating electron transfer processes crucial in biological systems.

Medicinal Chemistry

The potential therapeutic applications of this compound are under investigation, particularly in cancer treatment:

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through oxidative stress mechanisms. For example, studies have shown its effectiveness against triple-negative breast cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases.

- Antimicrobial Properties : In vitro tests demonstrate that the compound effectively inhibits the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells through oxidative stress mechanisms. This was evidenced by increased ROS levels and activation of caspases.

Antimicrobial Properties

In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, indicating its potential as a novel antimicrobial agent.

Chemical Reactions and Stability

This compound is stable under standard laboratory conditions but can undergo various chemical transformations:

- Oxidation : It can be oxidized to form ferrocenium ions.

- Reduction : The iron(III) form can be reduced back to iron(II) using reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, in the pharmaceutical industry, it acts as a precursor in drug synthesis, where it undergoes various chemical transformations to produce active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Cyclohexanecarboxylic Acid: Larger cyclohexane ring increases steric hindrance and alters solubility compared to CPA. CPA is synthesized via ring contraction of cyclohexanone, highlighting its unique synthetic pathway .

- Camphoric Acid : A bicyclic dicarboxylic acid derived from camphor oxidation. Unlike CPA, camphoric acid derivatives show broader antiviral activity against influenza A (H1N1, H3N2, H5N2) due to their rigid bicyclic structure .

Functional Derivatives

- CPA Ethyl Ester (C₈H₁₄O₂) : Molecular weight 142.20 g/mol. Used in organic synthesis, such as FeCl₃-catalyzed Michael additions .

- 2-Aminocyclopentanecarboxylic Acid (C₆H₁₁NO₂): Molecular weight 129.16 g/mol. Serves as a precursor for non-proteinogenic amino acids .

- Safety data indicate flammability and respiratory irritation risks .

Metal Complexes and Catalytic Roles

- Iron(III) Chloride Hexahydrate : Acts as a Lewis acid catalyst in CPA ester synthesis. For example, it facilitates the reaction between CPA ethyl ester and methyl vinyl ketone .

Data Tables

Table 1: Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.